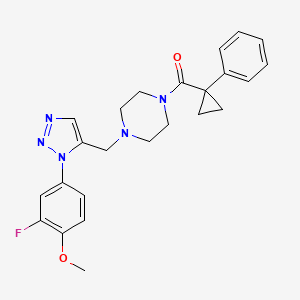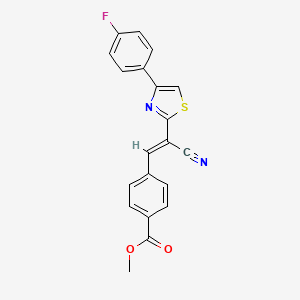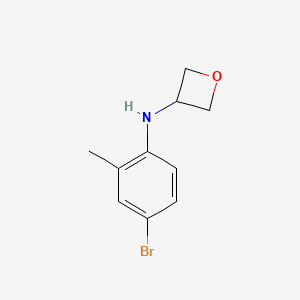![molecular formula C10H17N3O B3017604 2-[(1-methyl-1H-pyrazol-4-yl)amino]cyclohexan-1-ol CAS No. 1524225-33-9](/img/structure/B3017604.png)
2-[(1-methyl-1H-pyrazol-4-yl)amino]cyclohexan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(1-methyl-1H-pyrazol-4-yl)amino]cyclohexan-1-ol is an organic compound that features a cyclohexane ring substituted with a hydroxyl group and an amino group linked to a 1-methyl-1H-pyrazol-4-yl moiety
Mechanism of Action
Target of Action
Compounds with similar structures have been found to interact with various targets such as nicotinamide phosphoribosyltransferase (nampt) and tubulin . NAMPT catalyzes the rate-limiting step of the NAD+ salvage pathway, playing a pivotal role in many biological processes including metabolism and aging . Tubulin is a protein that forms microtubules, which are part of the cell’s cytoskeleton and play crucial roles in maintaining the structure of the cell and cell division .
Mode of Action
For instance, some compounds inhibit NAMPT, leading to a decrease in the production of NAD+, which in turn affects various cellular processes . Other compounds inhibit tubulin polymerization, disrupting the formation of microtubules and affecting cell division .
Biochemical Pathways
Based on the potential targets, it can be inferred that this compound may affect the nad+ salvage pathway and the microtubule formation pathway . The downstream effects of these disruptions could include altered metabolism and cell division.
Pharmacokinetics
Similar compounds have been found to have issues with cytochrome p450 (cyp) direct inhibition (di), which were resolved through modulation of lipophilicity .
Result of Action
Similar compounds have been found to induce apoptosis via cell cycle arrest at the sub-g1 and g2/m phase .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1-methyl-1H-pyrazol-4-yl)amino]cyclohexan-1-ol typically involves the reaction of cyclohexanone with 1-methyl-1H-pyrazol-4-amine under specific conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride to facilitate the reduction of the intermediate imine to the desired amine. The reaction conditions often include a solvent like ethanol or methanol and may require heating to reflux temperatures to ensure complete reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-[(1-methyl-1H-pyrazol-4-yl)amino]cyclohexan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be further reduced to form different derivatives, depending on the reducing agent used.
Substitution: The amino group can participate in substitution reactions with electrophiles, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or chromium trioxide in acetic acid.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Electrophiles such as alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of 2-[(1-methyl-1H-pyrazol-4-yl)amino]cyclohexanone.
Reduction: Formation of various reduced derivatives depending on the specific conditions.
Substitution: Formation of N-substituted derivatives of the original compound.
Scientific Research Applications
2-[(1-methyl-1H-pyrazol-4-yl)amino]cyclohexan-1-ol has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new therapeutic agents, particularly in the treatment of neurological disorders and inflammation.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, including heterocyclic compounds and natural product analogs.
Biological Studies: It is used in studies to understand its interaction with biological targets, such as enzymes and receptors, to elucidate its mechanism of action and potential therapeutic benefits.
Industrial Applications: The compound is explored for its use in the development of new materials and as a building block in the synthesis of polymers and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
- 2-(1-methyl-1H-pyrazol-4-yl)morpholine
- 2-(1-methyl-1H-pyrazol-4-yl)acetonitrile
- 1-methyl-1H-pyrazol-4-yl)phenylmethanone
Uniqueness
2-[(1-methyl-1H-pyrazol-4-yl)amino]cyclohexan-1-ol is unique due to its specific structural features, such as the presence of both a hydroxyl group and an amino group on the cyclohexane ring, which confer distinct chemical reactivity and biological activity. This compound’s ability to undergo various chemical transformations and its potential therapeutic applications make it a valuable molecule in research and industry.
Properties
IUPAC Name |
2-[(1-methylpyrazol-4-yl)amino]cyclohexan-1-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N3O/c1-13-7-8(6-11-13)12-9-4-2-3-5-10(9)14/h6-7,9-10,12,14H,2-5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHQQSKMIEYFHTK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)NC2CCCCC2O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![tert-butyl N-[1-(4-bromo-3-chlorophenyl)cyclopropyl]carbamate](/img/structure/B3017531.png)
![2-((5,5-dioxido-3a,4,6,6a-tetrahydrothieno[3,4-d]thiazol-2-yl)(4-methoxyphenyl)amino)-N-(m-tolyl)acetamide](/img/structure/B3017533.png)

![4-bromo-N-(3-(3-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)benzamide](/img/structure/B3017538.png)


![3-(1H-indol-3-yl)-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)propanamide](/img/structure/B3017543.png)

